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Compound of Interest

Compound Name: Capmatinib metabolite M18

Cat. No.: B15193805 Get Quote

Introduction

Capmatinib is a potent and selective inhibitor of the MET receptor tyrosine kinase, approved for

the treatment of metastatic non-small cell lung cancer (NSCLC) with mutations leading to MET

exon 14 skipping.[1][2] The metabolism of Capmatinib is extensive, primarily mediated by

CYP3A4 and aldehyde oxidase, leading to the formation of several metabolites.[2][3] One of

these is Capmatinib M18, chemically identified as 2-fluoro-4-(7-(quinolin-6-

ylmethyl)imidazo[1,2-b][1][4]triazin-2-yl)benzamide. While the most abundant circulating

metabolite is M16 (formed by lactam formation), other metabolites such as M18 are crucial for

comprehensive drug development and metabolism studies.[3][4] Utilizing Capmatinib M18 as a

reference standard is essential for its accurate identification and quantification in various

biological matrices, which is critical for pharmacokinetic, pharmacodynamic, and toxicology

studies.

These application notes provide detailed protocols for researchers, scientists, and drug

development professionals on the effective use of Capmatinib M18 as a reference standard in

analytical assays.

Physicochemical Properties of Capmatinib and M18
A summary of the key physicochemical properties of Capmatinib and its M18 metabolite is

presented below.
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Property Capmatinib Capmatinib M18 Metabolite

IUPAC Name

2-fluoro-N-methyl-4-{7-

[(quinolin-6-

yl)methyl]imidazo[1,2-b][1]

[4]triazin-2-yl}benzamide

2-fluoro-4-(7-(quinolin-6-

ylmethyl)imidazo[1,2-b][1]

[4]triazin-2-yl)benzamide

CAS Number 1029712-80-8 1029713-99-2

Molecular Formula C23H17FN6O C22H15FN6O

Molecular Weight 412.43 g/mol 398.40 g/mol

Handling and Storage of Capmatinib M18 Reference Standard

Proper handling and storage of the Capmatinib M18 reference standard are critical to maintain

its purity and stability.

Storage: Store in a cool, dry place, protected from light. For long-term storage, it is

recommended to keep the standard at -20°C.

Handling: Handle with appropriate personal protective equipment (PPE), including gloves,

lab coat, and safety glasses. Work in a well-ventilated area or under a fume hood.[5]

Solution Preparation: Prepare stock solutions in a suitable solvent such as DMSO or

methanol. For analytical dilutions, use the mobile phase or a compatible solvent. Stock

solutions should be stored at -20°C and protected from light.

Experimental Protocols
The following protocols describe the use of Capmatinib M18 as a reference standard for

quantification in biological matrices using High-Performance Liquid Chromatography (HPLC)

and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as well as a protocol for

a cell-based assay.

Protocol 1: Quantification of Capmatinib M18 by RP-
HPLC
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This protocol outlines a reverse-phase HPLC method for the quantification of Capmatinib M18.

This method can be adapted for use in pharmacokinetic studies or for quality control of the

reference standard itself.

1. Materials and Reagents

Capmatinib M18 Reference Standard

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Water (HPLC grade)

Formic acid (or other suitable buffer components like phosphate buffer)

Biological matrix (e.g., human plasma, urine)

Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)

2. Chromatographic Conditions

Parameter Condition

Column
C18 reverse-phase column (e.g., 250 mm x 4.6

mm, 5 µm particle size)[6][7]

Mobile Phase
Isocratic or gradient elution with Acetonitrile and

Water (with 0.1% Formic Acid)

Flow Rate 1.0 mL/min[6][7]

Detection Wavelength

Determined by UV-Vis scan of Capmatinib M18

(typically around 233 nm or 255 nm for

Capmatinib)[6][8]

Injection Volume 10-20 µL

Column Temperature 40°C[6][7]
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3. Standard Solution Preparation

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Capmatinib M18 and dissolve

it in 10 mL of methanol or DMSO.

Working Stock Solution (100 µg/mL): Dilute the primary stock solution 1:10 with the mobile

phase.

Calibration Standards: Prepare a series of calibration standards by serially diluting the

working stock solution with the mobile phase to achieve a concentration range relevant to

the expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high

concentrations from a separate stock solution to ensure accuracy and precision.

4. Sample Preparation (from Human Plasma)

Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing

the internal standard.

Vortex: Vortex the mixture for 1 minute to precipitate proteins.

Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C.

Collect Supernatant: Carefully transfer the supernatant to a clean tube.

Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of

nitrogen. Reconstitute the residue in 100 µL of mobile phase.

Inject: Inject the reconstituted sample into the HPLC system.

5. Data Analysis

Construct a calibration curve by plotting the peak area ratio (Capmatinib M18 / Internal

Standard) against the concentration of the calibration standards.

Determine the concentration of Capmatinib M18 in the unknown samples by interpolating

their peak area ratios from the calibration curve.
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Validate the method according to ICH guidelines for linearity, accuracy, precision, selectivity,

and stability.[6][9]

Protocol 2: Quantification of Capmatinib M18 by LC-
MS/MS
For higher sensitivity and selectivity, an LC-MS/MS method is recommended, particularly for

samples with low concentrations of the metabolite.

1. Materials and Reagents

As per Protocol 1, with LC-MS/MS grade solvents.

An isotopically labeled internal standard (e.g., [13CD3]Capmatinib M18) is highly

recommended for optimal accuracy.

2. LC-MS/MS Conditions
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Parameter Condition

LC System UPLC or HPLC system

Column
C18 reverse-phase column (e.g., 50 mm x 2.1

mm, 1.7 µm particle size)[10]

Mobile Phase A 0.1% Formic acid in Water

Mobile Phase B 0.1% Formic acid in Acetonitrile

Gradient Elution
Optimized gradient from 5% to 95% Mobile

Phase B over several minutes

Flow Rate 0.4 mL/min[10]

MS System Triple quadrupole mass spectrometer

Ionization Mode Electrospray Ionization (ESI), Positive

MRM Transitions

To be determined by infusing a standard

solution of Capmatinib M18. Precursor ion will

be [M+H]+. Product ions will be determined from

the fragmentation pattern.

Collision Energy Optimized for each transition

3. Standard and Sample Preparation

Follow the same procedures as in Protocol 1, but with a lower concentration range for

calibration standards suitable for LC-MS/MS (e.g., 0.1 to 1000 ng/mL).

4. Data Analysis

Similar to Protocol 1, construct a calibration curve using the peak area ratios from the MRM

transitions.

Ensure the method is validated for matrix effects, recovery, and stability as per regulatory

guidelines.

Protocol 3: Cell Viability Assay (MTT Assay)
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This protocol can be used to assess the cytotoxic effects of Capmatinib M18 on cancer cell

lines, using the parent drug, Capmatinib, as a positive control.

1. Materials and Reagents

MET-dependent cancer cell line (e.g., NSCLC cell line with MET exon 14 skipping mutation)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Capmatinib M18 Reference Standard (dissolved in DMSO)

Capmatinib (as a positive control, dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

96-well cell culture plates

2. Experimental Procedure

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

Compound Treatment: Prepare serial dilutions of Capmatinib M18 and Capmatinib in cell

culture medium. The final DMSO concentration should be less than 0.1%. Replace the

medium in the wells with 100 µL of medium containing the desired concentrations of the

compounds. Include vehicle control (medium with DMSO) and untreated control wells.

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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3. Data Analysis

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Plot the percentage of cell viability against the log of the compound concentration to

determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
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Caption: Capmatinib inhibits c-MET signaling pathways.

Experimental Workflow for HPLC Quantification
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Caption: Workflow for HPLC-based quantification.
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Caption: Key parameters for analytical method validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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